4-amino-4H-1,2,4-triazole-3,5-dithiol

Übersicht

Beschreibung

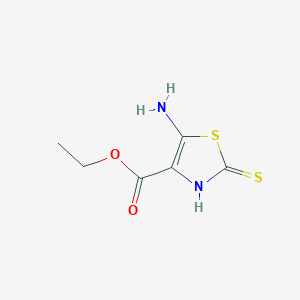

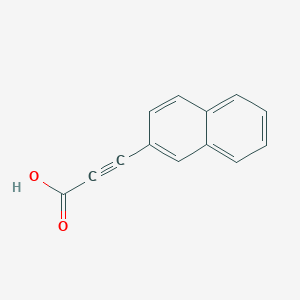

4-Amino-4H-1,2,4-triazole-3,5-dithiol (ATAD) is an organosulfur compound with multiple thiolate groups . It is a white to off-white or beige crystalline powder . ATAD has received attention as a potential cathode electroactive material for lithium-ion rechargeable batteries due to its redox reactions involving multiple electron transfers .

Synthesis Analysis

The synthesis of ATAD has been reported in several studies . For instance, one study synthesized ATAD from trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride via a nucleophilic intramolecular cyclization .Molecular Structure Analysis

The molecular structure of ATAD is based on a triazole ring . The compound has a molecular weight of 148.21 . The InChI code is 1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2, (H,4,7)(H,5,8) .Chemical Reactions Analysis

ATAD is known for its redox reactions involving multiple electron transfers . These reactions are crucial for its application in lithium-ion rechargeable batteries. The redox behavior of ATAD has been investigated via cyclic voltammetry .Physical And Chemical Properties Analysis

ATAD is a white to off-white or beige crystalline powder . It has a melting point of 202-204°C . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen

Agricultural Chemicals

One of the earliest and widespread uses of 3- and 4-amino-1,2,4-triazoles is in the production of plant protection products. These compounds are integral in manufacturing various insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers .

Pharmaceutical Intermediates

The compound 4-Amino-1,2,4-triazole serves as an intermediate for preparing antifungal agents like fluconazole. This suggests that “4-amino-4H-1,2,4-triazole-3,5-dithiol” could also be used in synthesizing pharmaceuticals due to its structural similarity .

Organic Synthesis

In organic chemistry, polyfunctionalized-triazoles, which include “4-amino-4H-1,2,4-triazole-3-thiol” derivatives, are reacted with various reagents such as β-dicarbonyl compounds and aromatic aldehydes to synthesize novel triazole derivatives. These reactions are fundamental in creating a diverse range of organic compounds .

Aromatase Inhibitors

A series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized as promising aromatase inhibitors. This indicates potential applications of “4-amino-4H-1,2,4-triazole-3,5-dithiol” in the development of new therapeutic agents targeting aromatase .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their potential as kinase inhibitors , suggesting that kinases could be a possible target

Mode of Action

It’s speculated that the compound’s high potency and selectivity might be attributed to the involvement of flexible linkers on either side of the triazole core, which might compel the ligands to enter into the active site of the receptor and maximize non-covalent interactions .

Biochemical Pathways

Given its potential role as a kinase inhibitor , it may impact pathways regulated by these enzymes, such as cell growth and proliferation.

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation . .

Zukünftige Richtungen

The future directions for ATAD research are promising. Its potential as a cathode electroactive material for lithium-ion rechargeable batteries is being explored . Further chemical modification of ATAD through the amine group in the structure could lead to the design of new organosulfur-based materials with ATAD segments as an energy-storage site .

Eigenschaften

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-4H-1,2,4-triazole-3,5-dithiol | |

CAS RN |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol?

A1: 4-amino-4H-1,2,4-triazole-3,5-dithiol possesses the molecular formula C2H3N5S2 and a molecular weight of 149.21 g/mol. While the provided abstracts don't delve into detailed spectroscopic data, they highlight the use of techniques like IR, 1H NMR, 13C NMR, and mass spectrometry for characterizing the compound and its derivatives [, , , , , ].

Q2: How is 4-amino-4H-1,2,4-triazole-3,5-dithiol utilized in synthetic organic chemistry?

A2: The compound serves as a valuable building block in synthesizing diverse heterocyclic systems. It readily reacts with various electrophiles, such as phenacyl bromides, hydrazonoyl halides, and halogenated quinones, primarily through its nucleophilic thiol groups. For instance, it is used to synthesize triazolothiadiazine derivatives [], 1,2,3,4,5a,7,8,8b-octaaza-acenaphthylenes [], and various fused triazole-thiadiazole systems [, ].

Q3: What are the potential applications of 4-amino-4H-1,2,4-triazole-3,5-dithiol in material science?

A3: Research suggests that 4-amino-4H-1,2,4-triazole-3,5-dithiol holds promise as a cathode material for lithium-ion rechargeable batteries []. Its electrochemical properties, particularly the reversible redox reactions involving its thiol groups leading to disulfide bond formation and cleavage, make it a suitable candidate. Moreover, its charge-transfer kinetics are comparable to or even exceed those of other organosulfur compounds being investigated for similar applications.

Q4: How does the structure of 4-amino-4H-1,2,4-triazole-3,5-dithiol relate to its reactivity and potential biological activity?

A4: The presence of the amino group at the 4-position of the triazole ring, alongside the two thiol groups, contributes significantly to the compound's reactivity and potential biological activity. The thiol groups readily participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives as seen in the synthesis of triazolothiadiazines [, ]. The amino group introduces a site for further modifications, potentially influencing the compound's physicochemical properties and biological interactions. Furthermore, the presence of multiple nitrogen and sulfur atoms within the heterocyclic ring suggests the possibility of interactions with biological targets through hydrogen bonding and metal chelation.

Q5: What are the reported biological activities of derivatives derived from 4-amino-4H-1,2,4-triazole-3,5-dithiol?

A5: Studies have demonstrated that certain triazolothiadiazine derivatives, synthesized from 4-amino-4H-1,2,4-triazole-3,5-dithiol, exhibit promising in vitro anticancer activity []. These compounds displayed activity against various cancer cell lines, including renal cancer and leukemia cell lines. While the exact mechanism of action remains to be elucidated, these findings highlight the potential of 4-amino-4H-1,2,4-triazole-3,5-dithiol as a scaffold for developing novel anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)